N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a nitropyridinyl group, and an imidazolidinone core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: This step involves the reaction of a phenyl isothiocyanate with an appropriate amine to form the imidazolidinone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Nitropyridinyl Group: The nitropyridinyl group is attached via a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield amines or alkanes.
Scientific Research Applications
N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(3-{[(5-nitropyridin-2-yl)amino]methyl}-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl)acetamide
- N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
- N-(2-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential biological activity. The presence of the nitropyridinyl group and the imidazolidinone core distinguishes it from other similar compounds, potentially leading to different biological effects and applications.
Properties
Molecular Formula |
C23H19ClN6O4S |
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Molecular Weight |
511.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[3-[[(5-nitropyridin-2-yl)amino]methyl]-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C23H19ClN6O4S/c24-15-6-8-16(9-7-15)27-21(31)12-19-22(32)29(17-4-2-1-3-5-17)23(35)28(19)14-26-20-11-10-18(13-25-20)30(33)34/h1-11,13,19H,12,14H2,(H,25,26)(H,27,31) |
InChI Key |
OIXPGXIGMHUDCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CNC3=NC=C(C=C3)[N+](=O)[O-])CC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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